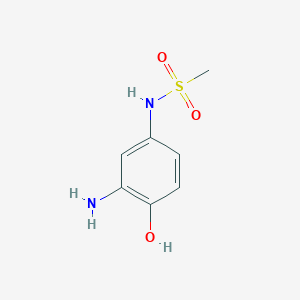
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate is a complex organic compound that features a benzene ring substituted with a sulfonyl isocyanate group and a 2,2-dichloro-1,1-difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate typically involves multiple steps. One common approach is to start with the benzene ring and introduce the sulfonyl isocyanate group through a sulfonation reaction followed by isocyanation. The 2,2-dichloro-1,1-difluoroethoxy group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl isocyanate groups into molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonyl isocyanate groups on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate involves its interaction with molecular targets through its functional groups. The sulfonyl isocyanate group can react with nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates. These reactions can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler compound with two chlorine atoms on the benzene ring.
Benzene, (1,2-dichloroethyl): Contains a 1,2-dichloroethyl group on the benzene ring.
Benzenesulfonyl isocyanate: Lacks the 2,2-dichloro-1,1-difluoroethoxy group but contains the sulfonyl isocyanate group.
Uniqueness
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate is unique due to the presence of both the 2,2-dichloro-1,1-difluoroethoxy group and the sulfonyl isocyanate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90681-80-4 |
|---|---|
Molecular Formula |
C9H5Cl2F2NO4S |
Molecular Weight |
332.11 g/mol |
IUPAC Name |
2-(2,2-dichloro-1,1-difluoroethoxy)-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H5Cl2F2NO4S/c10-8(11)9(12,13)18-6-3-1-2-4-7(6)19(16,17)14-5-15/h1-4,8H |
InChI Key |
ZGLRZSBVMPZLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(Cl)Cl)(F)F)S(=O)(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)




![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)







![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)
